Triple-Mechanism Polypharmacology vs. the Single-Target Clinical Agent Maraviroc
Compound 3 demonstrates three concurrent mechanisms of action: CCR5-mediated entry inhibition, CXCR4-mediated entry inhibition, and non-nucleoside reverse transcriptase inhibition (NNRTI). In contrast, the FDA‑approved entry inhibitor maraviroc acts solely as an allosteric CCR5 antagonist and is inactive against CXCR4‑tropic HIV‑1 [1]. Dual‑tropic testing confirmed that compound 3 retained anti‑HIV‑1 activity against both M‑tropic and T‑tropic strains in MAGI and PBMC assays, while maraviroc is clinically restricted to CCR5‑tropic virus [1].
| Evidence Dimension | Number of validated anti‑HIV‑1 mechanisms and viral tropism coverage |
|---|---|
| Target Compound Data | 3 mechanisms: CCR5 entry inhibition + CXCR4 entry inhibition + NNRTI; active against both CCR5‑tropic (MAGI IC50 = 3.8 μM, PBMC IC50 = 2.3 μM) and CXCR4‑tropic (MAGI IC50 = 0.8 μM, PBMC IC50 = 2.3 μM) HIV‑1 strains |
| Comparator Or Baseline | Maraviroc: 1 mechanism (allosteric CCR5 antagonism); inactive against CXCR4‑tropic HIV‑1 |
| Quantified Difference | Compound 3 adds CXCR4 entry inhibition and NNRTI activity, covering both tropisms; maraviroc requires a pre‑treatment tropism test (TROFILE) to exclude T‑tropic patients |
| Conditions | MAGI cell‑based assay (CCR5‑tropic HIV‑1Ba‑L and CXCR4‑tropic HIV‑1IIIB) and PBMC infectivity assay |
Why This Matters
For labs studying mixed‑tropic HIV or seeking a single agent with entry and reverse transcription blockade, compound 3 provides mechanistic coverage that maraviroc cannot offer, directly influencing procurement choice.
- [1] Cox BD, Prokopovich A, Hill M, et al. Pyrazolo-Piperidines Exhibit Dual Inhibition of CCR5/CXCR4 HIV Entry and Reverse Transcriptase. ACS Med Chem Lett. 2015;6(7):753-757. doi:10.1021/acsmedchemlett.5b00036 View Source
